molecular formula C10H11BrO2 B1344743 4-Bromo-2-isopropylbenzoic acid CAS No. 741698-83-9

4-Bromo-2-isopropylbenzoic acid

Cat. No. B1344743
Key on ui cas rn: 741698-83-9
M. Wt: 243.1 g/mol
InChI Key: ZVKWVPUYVKVUSM-UHFFFAOYSA-N
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Patent
US07423185B2

Procedure details

A mixture of methyl 4-bromo-2-isopropylbenzoate (0.41 g) and lithium hydroxide monohydrate (0.67 g) in water (1 mL)/1,4-dioxane (3 mL) was stirred at room temperature for 5 days. 2 mol/L hydrochloric acid (10 mL) was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate/n-hexane to afford the title compound (0.276 g).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([CH:12]([CH3:14])[CH3:13])[CH:3]=1.O.[OH-].[Li+].O1CCOCC1.Cl>O>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH:12]([CH3:14])[CH3:13])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C(C)C
Name
lithium hydroxide monohydrate
Quantity
0.67 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.276 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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